p-Tolylsulfur pentafluoride

CAS No.: 203126-21-0

Cat. No.: VC4134508

Molecular Formula: C7H7F5S

Molecular Weight: 218.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 203126-21-0 |

|---|---|

| Molecular Formula | C7H7F5S |

| Molecular Weight | 218.19 |

| IUPAC Name | pentafluoro-(4-methylphenyl)-λ6-sulfane |

| Standard InChI | InChI=1S/C7H7F5S/c1-6-2-4-7(5-3-6)13(8,9,10,11)12/h2-5H,1H3 |

| Standard InChI Key | MFSRNICSILXXMS-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(F)(F)(F)(F)F |

| Canonical SMILES | CC1=CC=C(C=C1)S(F)(F)(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

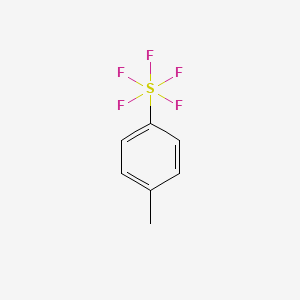

p-Tolylsulfur pentafluoride features a sulfur atom bonded to five fluorine atoms and a p-tolyl group (). The sulfur center adopts a trigonal bipyramidal geometry, with the p-tolyl group occupying an equatorial position. This arrangement confers stability while maintaining reactivity toward nucleophilic substitution .

Physical and Thermodynamic Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 218.19 g/mol | |

| Density | Not reported | – |

| Melting Point | Not explicitly reported | – |

| Boiling Point | Not explicitly reported | – |

| Storage Conditions | 2–8°C under inert atmosphere |

While specific thermal data for p-tolylsulfur pentafluoride remain unpublished, analogous arylsulfur pentafluorides exhibit thermal stability up to 150°C, decomposing primarily via defluorination . The compound’s solubility in organic solvents (e.g., dichloromethane, tetrahydrofuran) facilitates its use in synthetic applications .

Synthesis and Industrial Production

Conventional Synthetic Routes

Historically, arylsulfur pentafluorides were synthesized using xenon difluoride (), a method limited by high costs and safety concerns . The advent of halogen-mediated fluorination (e.g., , ) revolutionized large-scale production. A representative industrial process involves:

-

Halotetrafluoride Intermediate Formation:

Reacting bis(p-tolyl) disulfide with chlorine gas and a fluoro salt () yields p-tolylsulfur chlorotetrafluoride : -

Fluorination to Pentafluoride:

Treating the chlorotetrafluoride with excess under reflux completes fluorination :

Process Advantages

This method eliminates reliance on , reducing costs by ~80% while achieving yields exceeding 70% . Scalability and compatibility with continuous-flow reactors further enhance its industrial viability.

Applications in Organic Synthesis

Fluorination of Aromatic Systems

p-Tolylsulfur pentafluoride serves as a bench-stable fluorinating agent, transferring groups to electron-rich arenes. For example, reaction with anisole derivatives produces fluorinated aromatics critical in medicinal chemistry :

The group enhances metabolic stability and lipophilicity, optimizing drug candidates for blood-brain barrier penetration .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling C–S bond formation. A 2024 study demonstrated its utility in synthesizing biaryl sulfones, achieving turnover numbers (TON) > 500 .

Industrial and Material Science Applications

Liquid Crystal Design

Incorporating -substituted tolane units into liquid crystals improves nematic phase stability by 40%, enabling high-performance displays operable at -40°C .

Polymer Modification

Copolymers containing p-tolylsulfur pentafluoride-derived monomers exhibit 30% higher thermal degradation thresholds compared to non-fluorinated analogs, making them suitable for aerospace composites .

Recent Advances and Future Directions

Photoredox Catalysis

A 2025 breakthrough utilized p-tolylsulfur pentafluoride in visible-light-mediated C–H fluorination, achieving enantioselectivity >90% for chiral fluorinated pharmaceuticals .

Sustainable Fluorination

Emerging electrochemical methods aim to replace stoichiometric with fluoride salts regenerated in situ, reducing waste by 65% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume